1-[(2,4-difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[(2,4-Difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a difluorophenyl group attached to a sulfonyl moiety, which is further connected to a tetrahydroquinoline ring system. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-[(2,4-difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction, where the tetrahydroquinoline is treated with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the Difluorophenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-[(2,4-Difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone, amine, and substituted phenyl derivatives.
Scientific Research Applications
1-[(2,4-Difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[(2,4-Difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-[(2,6-Difluorophenyl)sulfonyl]piperidine: This compound also contains a difluorophenyl sulfonyl group but differs in the core structure, which is a piperidine ring instead of a tetrahydroquinoline ring.
2,4-Difluorobenzenesulfonamide: This compound shares the difluorophenyl sulfonyl group but lacks the tetrahydroquinoline ring, making it structurally simpler.
The uniqueness of this compound lies in its combination of the tetrahydroquinoline core with the difluorophenyl sulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-11-4-6-15-12(9-11)3-2-8-19(15)22(20,21)16-7-5-13(17)10-14(16)18/h4-7,9-10H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIXRDBXNGCQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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